1-[(2-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one
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Overview
Description
2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- is an organic compound belonging to the quinolinone family. This compound features a quinolinone core structure with a 2-chlorophenylmethyl and a 4-methyl substituent. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the 2-Chlorophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinolinone core is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation at the 4-Position: The final step involves the methylation of the quinolinone core at the 4-position, which can be accomplished using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the 2-chlorophenylmethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolinone derivatives with saturated bonds.
Substitution: Substituted quinolinone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-ylmethanol
- 2-(2-Chlorophenyl)-1H-imidazol-4-ylmethanol
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-ylmethanol
Uniqueness
2(1H)-Quinolinone, 1-[(2-chlorophenyl)methyl]-4-methyl- is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61297-73-2 |
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Molecular Formula |
C17H14ClNO |
Molecular Weight |
283.7 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-9-5-3-7-14(12)16)11-13-6-2-4-8-15(13)18/h2-10H,11H2,1H3 |
InChI Key |
HAJZGMZTZMHMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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